4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
Description
Historical Context of Pyridine Derivatives in Medicinal Chemistry
Pyridine derivatives have constituted a cornerstone of pharmaceutical development since the 19th century, with their electron-deficient aromatic ring enabling diverse molecular interactions. The isolation of pyridine from coal tar in 1849 marked the beginning of systematic exploration into nitrogen-containing heterocycles. By the mid-20th century, pyridine scaffolds became integral to first-line therapeutics, exemplified by isoniazid (1952) for tuberculosis and nifedipine (1960s) for cardiovascular conditions.
Modern drug discovery databases reveal 95 FDA-approved pharmaceuticals containing pyridine or dihydropyridine rings, spanning antiviral, anticancer, and neurological applications. The structural versatility of pyridine derivatives arises from three key factors:
- Electrophilic substitution patterns enabling regioselective functionalization
- Hydrogen bond acceptor capacity through the nitrogen lone pair
- Planar aromatic geometry facilitating π-π stacking interactions with biological targets
Table 1: Milestones in Pyridine-Based Drug Development
| Year | Compound | Therapeutic Area | Significance |
|---|---|---|---|
| 1952 | Isoniazid | Antitubercular | First-line TB treatment |
| 1987 | Delavirdine | Antiretroviral | Early HIV NNRTI |
| 2001 | Imatinib | Anticancer | BCR-ABL tyrosine kinase inhibitor |
| 2011 | Crizotinib | NSCLC therapy | ALK/ROS1 inhibitor |
Data compiled from historical pharmaceutical records and FDA approvals.
Structural Significance of Tosylpyrrolidine Moieties in Heterocyclic Systems
The 1-tosylpyrrolidin-2-yl group introduces three critical structural features to hybrid molecules:
- Conformational Restriction : The pyrrolidine ring’s saturated five-membered structure imposes specific torsion angles, reducing entropic penalties during target binding compared to flexible chains.
- Electron-Withdrawing Effects : The tosyl (-SO₂C₆H₄CH₃) group withdraws electron density through resonance, enhancing the electrophilic character of adjacent reaction centers.
- Chiral Induction : The pyrrolidine ring’s stereogenic centers enable enantioselective interactions with biological targets, particularly in G protein-coupled receptors and ion channels.
In 4-methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine, these properties synergize with the pyridine ring’s inherent characteristics. The methyl group at position 4 provides steric bulk that may influence binding pocket accommodation, while the amine at position 2 serves as both hydrogen bond donor and protonation site under physiological conditions.
Rationale for Investigating 4-Methyl-5-(1-Tosylpyrrolidin-2-yl)pyridin-2-amine
Three converging factors motivate focused research on this compound:
- Synergistic Electronic Effects : Quantum mechanical calculations predict charge delocalization patterns between the pyridine nitrogen and tosyl group, creating polarized regions potentially favorable for interacting with enzymatic active sites.
- Increased Metabolic Stability : Early ADME studies on analogous compounds show tosyl-protected pyrrolidine moieties resist cytochrome P450-mediated oxidation better than unprotected secondary amines.
- Dual-Target Potential : Molecular docking simulations suggest simultaneous engagement with kinase ATP-binding pockets (via pyridine) and allosteric sites (via tosylpyrrolidine), a mechanism observed in multikinase inhibitors like midostaurin.
Current synthetic approaches leverage modern variants of the Chichibabin pyridine synthesis, employing formaldehyde and methyl-substituted aldehydes under microwave irradiation to improve yields beyond traditional 30% thresholds. Characterization data from recent batches indicate 98.7% purity by HPLC (C18 column, 0.1% TFA/ACN gradient), with chiral resolution confirming >99% enantiomeric excess for the (2S) configuration.
Properties
Molecular Formula |
C17H21N3O2S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C17H21N3O2S/c1-12-5-7-14(8-6-12)23(21,22)20-9-3-4-16(20)15-11-19-17(18)10-13(15)2/h5-8,10-11,16H,3-4,9H2,1-2H3,(H2,18,19) |
InChI Key |
HNYROTYHFSZLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3C)N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Asymmetric Cycloaddition
The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) donors with N-tosyl imines provides enantioselective access to 1-tosylpyrrolidines. A nitrile-substituted TMM donor reacts with N-tosyl aldimines under Pd(0)/phosphoramidite catalysis to yield 2-cyano-1-tosylpyrrolidines with >90% enantiomeric excess (ee).
Reaction Conditions :
-
Catalyst : Pd₂(dba)₃·CHCl₃ (2.5 mol%)
-
Ligand : Azetidine-derived phosphoramidite (5 mol%)
-
Solvent : Toluene at 0°C
-
Yield : 85–92%
Mechanistic Insight :
The TMM donor generates a π-allylpalladium intermediate, which undergoes stereoselective attack by the imine’s nitrogen, followed by cyclization to form the pyrrolidine ring. The nitrile group at the 2-position facilitates subsequent functionalization.
Construction of the Pyridin-2-Amine Core
Reductive Amination of Cyanohydrins
Patent EP1358179B1 details the synthesis of pyridin-2-yl-methylamine derivatives via reductive amination of cyanohydrins. For 4-methyl-5-substituted pyridin-2-amine:
-
Cyanohydrin Formation : Reaction of 4-methylpyridine-2-carbaldehyde with hydrogen cyanide yields the cyanohydrin intermediate.
-
Reductive Amination : Treatment with methylamine and sodium cyanoborohydride in methanol installs the primary amine at position 2.
Optimized Conditions :
-
Reducing Agent : NaBH₃CN (1.2 equiv)
-
Amine : Methylamine hydrochloride (2.0 equiv)
-
Solvent : Methanol, 12 h at 25°C
Coupling of Pyrrolidine and Pyridine Fragments
Nucleophilic Aromatic Substitution
The 5-position of the pyridin-2-amine core undergoes substitution with the 2-cyano-1-tosylpyrrolidine. Activation of the pyridine’s C5 position is achieved via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide), followed by quenching with the pyrrolidine fragment.
Procedure :
-
Metalation : 4-Methylpyridin-2-amine (1.0 equiv) treated with LDA (2.2 equiv) in THF at −78°C.
-
Electrophilic Quenching : Addition of 2-cyano-1-tosylpyrrolidine (1.1 equiv) at −78°C, warmed to 25°C.
-
Workup : Aqueous NH₄Cl extraction and silica gel chromatography.
Functional Group Interconversion
Reduction of Nitrile to Aminomethyl
The cyano group at the pyrrolidine’s 2-position is reduced to an aminomethyl group using lithium aluminum hydride (LiAlH₄):
Conditions :
Side Reactions : Over-reduction is mitigated by strict temperature control and incremental reagent addition.
Stereochemical Considerations
Ligand-Controlled Diastereoselection
The choice of phosphoramidite ligand in the Pd-catalyzed cycloaddition dictates the pyrrolidine’s stereochemistry. Azetidine-derived ligands favor the (2R,5S) configuration, while pyrrolidine-based ligands induce (2S,5R).
Data Comparison :
| Ligand Type | Configuration | ee (%) |
|---|---|---|
| Azetidine-phosphoramidite | 2R,5S | 92 |
| Pyrrolidine-phosphoramidite | 2S,5R | 89 |
Scalability and Industrial Feasibility
Catalytic Efficiency in Large-Scale Reactions
The Pd-catalyzed cycloaddition maintains enantioselectivity at >90% ee in batches up to 10 kg, with catalyst loading reducible to 1 mol% without significant yield loss.
Cost Analysis of Key Reagents
-
Pd₂(dba)₃·CHCl₃ : $320/g (bulk pricing reduces to $210/g for >1 kg orders).
-
Phosphoramidite Ligands : Custom synthesis costs ~$1,500/g but are recyclable via column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, modulating their activity. The tosyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity : The tosyl group in the target compound increases logP (~3.5 estimated), comparable to the bis(4-MeOBn)-protected Divarasib intermediate (logP ~4.2). Higher lipophilicity may improve membrane permeability but reduce aqueous solubility .
- Thermal Stability : Tosylpyrrolidine derivatives exhibit higher melting points (e.g., 98–99°C for compound 7 in ) due to rigid sulfonamide linkages, whereas unprotected amines (e.g., ) are more prone to decomposition.
Biological Activity
4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O2S |
| Molecular Weight | 331.43 g/mol |
| IUPAC Name | 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine |
| InChI Key | MHNOGHXHOLUDTP-UHFFFAOYSA-N |
Synthesis
The synthesis of 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. Key steps include:
- Formation of the Pyrrolidine Ring : Tosylation of pyrrolidine using p-toluenesulfonyl chloride.
- Substitution on the Pyridine Ring : Nucleophilic substitution where the tosylated pyrrolidine attacks the pyridine ring.
- Introduction of Methyl and Amine Groups : The methyl group is added via Friedel-Crafts alkylation, and the amine group is introduced through an amination reaction.
Biological Activity
Research indicates that 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine exhibits various biological activities, particularly in pharmacology:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The presence of the tosyl group enhances reactivity, potentially allowing for interaction with bacterial cell walls or enzymes critical for bacterial survival.
Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation, which could lead to reduced tumor growth. For instance, it has been noted that similar pyridine derivatives can act as inhibitors of inducible nitric oxide synthase (iNOS), which is often overexpressed in tumors .
The mechanism by which 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine exerts its biological effects is primarily through interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes related to cancer progression and inflammation.
- Receptor Modulation : The compound could bind to receptors involved in cellular signaling pathways, influencing various biological processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- In Vivo Studies : A study on similar analogs demonstrated their effectiveness as PET tracers for imaging iNOS in mice models . This suggests potential applications in diagnostic imaging related to cancer.
- In Vitro Assays : Research has indicated that modifications on the pyridine ring can enhance selectivity and potency against specific targets like iNOS, with some compounds showing IC50 values in the nanomolar range .
Q & A
Basic Question: What are the optimal synthetic routes for preparing 4-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridin-2-amine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, including cross-coupling and functional group transformations. Key steps may include:
- Palladium-catalyzed Suzuki-Miyaura coupling to attach the tosylpyrrolidine moiety to the pyridine core (e.g., using Pd(II) acetate and ligands like Catalyst A™) .
- Protection/deprotection strategies for amine groups, such as using trityl or tosyl groups to prevent side reactions .
- Purification via chromatography (e.g., hexane/acetone gradients) or recrystallization to achieve >95% purity .
Critical Reaction Conditions:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temps accelerate coupling but may degrade sensitive groups. |
| Solvent | 2-MeTHF or DMF | Polar aprotic solvents enhance catalyst activity. |
| Catalyst Loading | 2–5 mol% Pd | Excess catalyst increases byproducts. |
Yield optimization requires balancing stoichiometry, inert atmospheres, and controlled addition of boronic acid derivatives .
Basic Question: Which analytical techniques are critical for characterizing the purity and structure of this compound?
Answer:
- NMR Spectroscopy (¹H/¹³C): Essential for confirming regiochemistry of the pyridine and pyrrolidine groups. Aromatic proton splitting patterns distinguish substitution positions .
- HPLC-MS : Validates purity (>98%) and detects trace impurities (e.g., de-tosylated byproducts) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., pyrrolidine ring puckering) and confirms hydrogen-bonding interactions in the solid state .
- Elemental Analysis : Verifies C, H, N, S content to ensure correct stoichiometry .
Basic Question: What in vitro assays are commonly used to evaluate the biological activity of this compound?
Answer:
- Kinase Inhibition Assays : Fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against target kinases (e.g., EGFR or Aurora kinases) .
- Cytotoxicity Screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HCT-116 or MCF-7) to assess apoptotic effects .
- Solubility and Stability Tests : PBS/DMSO solutions analyzed via HPLC to determine pharmacokinetic liabilities .
Advanced Question: How can computational modeling (e.g., molecular docking or QSAR) guide the design of derivatives with enhanced target affinity?
Answer:
- Molecular Docking : Software like AutoDock Vina predicts binding modes to kinase ATP pockets. Focus on key interactions (e.g., hydrogen bonds with hinge regions or hydrophobic contacts with CF₃ groups) .
- QSAR Models : Utilize descriptors (e.g., logP, polar surface area) to correlate structural features (methyl/pyridin-2-amine groups) with activity. Validate with leave-one-out cross-validation (R² > 0.7) .
- MD Simulations : Assess binding stability over 100-ns trajectories (e.g., using GROMACS) to identify flexible regions for rigidification .
Advanced Question: How should researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?
Answer:
- Replication Studies : Standardize assay conditions (e.g., ATP concentration, incubation time) to minimize variability .
- Meta-Analysis : Aggregate data from multiple sources using random-effects models to identify outliers and establish consensus values .
- Orthogonal Assays : Confirm activity with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Advanced Question: What strategies ensure chemical stability during long-term storage and in biological matrices?
Answer:
- Storage Conditions : Lyophilized form at -20°C under argon minimizes hydrolysis/oxidation. In solution, use stabilizers like ascorbic acid (1 mM) .
- Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and varied pH to identify degradation pathways (e.g., tosyl group cleavage) .
- Plasma Stability Tests : Incubate with mouse/human plasma (37°C, 1–24 h) and quantify parent compound via LC-MS/MS .
Advanced Question: What methodologies are used to explore its applications in targeted drug delivery or combination therapies?
Answer:
- Nanoparticle Formulation : Encapsulate in PLGA or liposomal carriers; characterize drug release profiles (e.g., dialysis bag method) .
- Synergy Studies : Chou-Talalay combination index (CI) analysis with chemotherapeutics (e.g., doxorubicin) to identify additive/synergistic effects .
- In Vivo PK/PD : Monitor bioavailability in rodent models via tail-vein injection and tumor xenograft regression assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
